tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
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Overview
Description
tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O3 It is a derivative of pyrido[4,3-b][1,4]oxazine, a bicyclic structure that incorporates both nitrogen and oxygen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and tert-butyl protection. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism by which tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate biological processes. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. Pathways involved in its action may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
- tert-Butyl (4aS,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
- tert-Butyl (4aR,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
Uniqueness
tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIQHJOQXQMMQ-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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